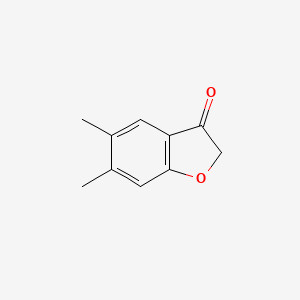

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one

Description

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one (CAS: 20895-43-6, molecular formula: C₁₀H₁₀O₂, molecular weight: 162.19 g/mol) is a bicyclic organic compound featuring a benzofuranone core substituted with methyl groups at the 5- and 6-positions . This compound is characterized by its fused dihydrofuran ring system, which imparts unique electronic and steric properties. It is commonly utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactivity at the ketone and α,β-unsaturated carbonyl positions.

Key synthetic routes involve condensation reactions and cyclization of substituted phenols or acetophenones. For example, derivatives such as (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one have been synthesized via Schiff base formation, followed by crystallization in a monoclinic P2₁/c space group (a = 7.527 Å, b = 15.9397 Å, c = 13.5106 Å) . Spectroscopic characterization (FTIR, NMR) and theoretical studies (DFT/B3LYP) confirm its planar geometry and electronic transitions at ~237 nm .

Properties

IUPAC Name |

5,6-dimethyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHZNVNCNPKREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction involves the formation of an ether linkage followed by dehydrative cyclization to form the benzofuran ring .

Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. These reactions are often catalyzed by transition metals, which facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production methods for 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions that are not sterically hindered by the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Halogenated Derivatives

5,7-Dichloro-1-benzofuran-3-one (CAS: 74815-20-6, C₈H₄Cl₂O₂):

- Exhibits higher polarity and molecular weight (203.02 g/mol) compared to the dimethyl variant.

- The electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl group, making it more reactive in nucleophilic additions .

- Used as a precursor in agrochemical synthesis due to its stability under acidic conditions.

5-Chloro-2,3-dihydro-1-benzofuran-3-one (CAS: 3261-05-0):

Methoxy-Substituted Derivatives

- 5,6-Dimethoxybenzofuran-3(2H)-one (C₁₀H₁₀O₄): Methoxy groups increase electron density on the aromatic ring, shifting UV absorption maxima to longer wavelengths (~260 nm).

Alkyl-Substituted Derivatives

- 7-tert-Butyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1156601-57-8):

Pharmacological and Functional Comparisons

Physicochemical Properties

- Boiling Point : The dimethyl derivative lacks a reported boiling point, whereas halogenated analogues (e.g., 5,7-dichloro) exhibit higher thermal stability (decomposes >250°C) .

- Solubility : Methoxy-substituted derivatives show improved aqueous solubility due to hydrogen bonding, whereas tert-butyl variants are predominantly lipid-soluble .

- Optical Properties : The nitro-substituted derivative (4-nitrophenylmethylidene) displays a red-shifted UV-Vis absorption (λₘₐₓ = 360 nm) due to extended conjugation .

Biological Activity

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, characterized by a bicyclic structure that combines a benzene ring with a furan ring. This unique arrangement contributes to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The molecular formula of 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one is CHO. The compound features a ketone functional group at the 3-position of the benzofuran moiety, enhancing its reactivity and biological efficacy compared to other benzofurans.

Anticancer Properties

Research indicates that 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibits significant anticancer potential. Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell growth across various lines. For instance:

- Cytotoxic Effects : Related compounds have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma), suggesting similar potential for 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with microbial targets, inhibiting their growth. Research has indicated that benzofuran derivatives possess broad-spectrum activity against various pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways through interactions with specific receptors or enzymes .

Target Interactions

The mechanism of action for 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its binding affinity to biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies indicate that the compound can effectively interact with cannabinoid receptors (CB), which are implicated in pain modulation and inflammation .

Biochemical Pathways

Benzofuran compounds influence various biochemical pathways due to their diverse biological activities. These include:

- Cell Signaling : Alterations in signaling pathways can lead to changes in gene expression and cellular metabolism.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes .

Case Studies and Research Findings

Several studies have employed animal models to evaluate the efficacy of benzofuran derivatives:

- Neuropathic Pain Model : In rat models of neuropathic pain induced by paclitaxel, certain benzofuran derivatives showed significant antiallodynic effects without affecting locomotor activity. This suggests potential therapeutic applications for pain management .

- Inflammation Models : Other studies reported that compounds similar to 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibited efficacy in models of inflammatory pain when administered systemically.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, and how can intermediates be characterized?

- Methodology : A common approach involves cyclization of substituted phenols or ketones under acidic or basic conditions. For example, refluxing 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone with sodium acetate trihydrate in ethanol yields the benzofuranone core via intramolecular cyclization .

- Characterization : Intermediates are typically analyzed using -NMR and -NMR to confirm regioselectivity. Crystallographic data (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated for related benzofuran derivatives in Acta Crystallographica studies .

Q. How can spectroscopic techniques distinguish 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one from its structural analogs?

- Methodology :

- NMR : The methyl groups at positions 5 and 6 appear as singlets in -NMR (~δ 2.2–2.5 ppm), while the dihydrofuran ring protons resonate as distinct multiplets (~δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 178.073 (calculated for ) and fragments corresponding to loss of CO or methyl groups .

Advanced Research Questions

Q. How can synthetic yields of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one be optimized when scaling reactions?

- Methodology :

- Catalysis : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl) may enhance cyclization efficiency. For example, AlCl-mediated Friedel-Crafts acylation improves regioselectivity in fused-ring systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol or methanol facilitates crystallization .

- Data Analysis : Kinetic studies under varying temperatures (25–80°C) and reagent stoichiometries (1:1 to 1:3) can identify optimal conditions. Contradictory yield reports (e.g., 48% vs. 58% in similar protocols) often arise from differences in purification methods (recrystallization vs. chromatography) .

Q. What mechanistic insights explain the reactivity of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one in enzyme inhibition studies?

- Methodology :

- Docking Simulations : Molecular docking with acetylcholinesterase (AChE) reveals hydrogen bonding between the ketone oxygen and catalytic serine residues. Methyl groups at positions 5 and 6 enhance hydrophobic interactions with the enzyme’s gorge region .

- Kinetic Assays : Competitive inhibition constants () are determined via Lineweaver-Burk plots, with IC values compared against structurally simplified analogs (e.g., unsubstituted benzofuranones) .

Q. How do substituent modifications (e.g., halogenation) alter the photophysical properties of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one?

- Methodology :

- UV-Vis Spectroscopy : Electron-withdrawing groups (e.g., Cl) redshift absorption maxima () due to extended conjugation, while methyl groups increase molar extinction coefficients () via hyperconjugation .

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate frontier molecular orbitals (HOMO-LUMO gaps) with experimental Stokes shifts .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points for 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one derivatives?

- Analysis : Variations in melting points (e.g., 153–155°C vs. 163–165°C) often stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder XRD can distinguish between crystalline phases .

Q. What strategies validate the purity of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one in biological assays?

- Methodology :

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies impurities (<0.5% area) using a C18 column (gradient: 50–100% acetonitrile in HO) .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) microanalysis confirms theoretical vs. experimental composition (0.3% tolerance) .

Structural and Functional Analogues

Q. How does the dihydrofuran ring conformation influence the bioactivity of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one?

- Methodology :

- X-ray Crystallography : Torsion angles between the dihydrofuran ring and aromatic system (e.g., 5–10°) correlate with steric effects on enzyme binding .

- SAR Studies : Methyl substitution at position 3 reduces ring flexibility, enhancing metabolic stability in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.